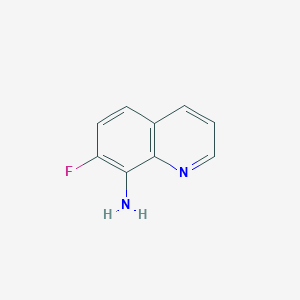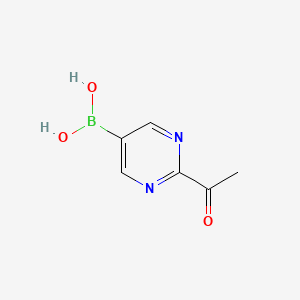![molecular formula C11H7N B11918725 Indeno[2,1-b]pyrrole CAS No. 246-96-8](/img/structure/B11918725.png)
Indeno[2,1-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyrrole is a heterocyclic compound that features a fused structure combining an indene and a pyrrole ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indeno[2,1-b]pyrrole can be achieved through various methods. One efficient protocol involves the chemoselective N-acylation/cyclization/Wittig reaction sequence. This method starts with the formation of a spiro-indene-1,2’-[1,3,4]oxadiazol intermediate, which further reacts with phosphine to generate betaine, leading to the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: Indeno[2,1-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indene and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound oxides, while substitution reactions can introduce various functional groups onto the indene or pyrrole rings.
Scientific Research Applications
Indeno[2,1-b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of indeno[2,1-b]pyrrole involves its interaction with molecular targets and pathways. For instance, as a human protein kinase CK2 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Indeno[1,2-b]pyrrole: Another indene-pyrrole fused compound with similar biological activities.
Acenaphtho[1,2-b]pyrrole: A polycyclic fused compound used as a potent and selective inhibitor of fibroblast growth factor receptor 1 (FGFR-1) and novel Bcl-2 inhibitors.
Uniqueness: Indeno[2,1-b]pyrrole is unique due to its specific ring fusion pattern and the resulting electronic and steric properties. This uniqueness contributes to its distinct reactivity and biological activities compared to other similar compounds.
Properties
CAS No. |
246-96-8 |
|---|---|
Molecular Formula |
C11H7N |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
indeno[2,1-b]pyrrole |
InChI |
InChI=1S/C11H7N/c1-2-4-9-8(3-1)7-11-10(9)5-6-12-11/h1-7H |
InChI Key |
CNAFOLPGHNAMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C2=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)

![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)




![(S)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918694.png)


![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)
![6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine](/img/structure/B11918709.png)


